molecular formula C22H17NO B1621923 Quinoline-2-yl diphenyl methanol CAS No. 30836-61-4

Quinoline-2-yl diphenyl methanol

Cat. No.: B1621923
CAS No.: 30836-61-4
M. Wt: 311.4 g/mol
InChI Key: MSEVIABBGAUNIM-UHFFFAOYSA-N
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Description

Quinoline-2-yl diphenyl methanol is a quinoline derivative characterized by a diphenylmethanol group attached to the quinoline ring at the 2-position. Applications of such compounds span medicinal chemistry (e.g., antileishmanial agents) and materials science, where crystal packing and hydrogen-bonding networks are critical .

Properties

CAS No.

30836-61-4

Molecular Formula

C22H17NO

Molecular Weight

311.4 g/mol

IUPAC Name

diphenyl(quinolin-2-yl)methanol

InChI

InChI=1S/C22H17NO/c24-22(18-10-3-1-4-11-18,19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)23-21/h1-16,24H

InChI Key

MSEVIABBGAUNIM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4C=C3)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NC4=CC=CC=C4C=C3)O

Pictograms

Corrosive; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Quinoline Methanol Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (SI) Synthesis Method Reference
Quinoline-2-yl diphenyl methanol C₂₂H₁₇NO* 299.38* Diphenyl, quinoline-2-yl Not reported Reduction of ketone precursor
Styrylquinoline 3b C₁₉H₁₅NO 273.33 Styryl, quinoline-8-ol SI 1.96 Alkylation of quinoline derivative
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol C₂₀H₁₆FNO 305.35 Cyclopropyl, 4-fluorophenyl Not reported KBH₄ reduction in THF
(5-Nitro-2-phenyl-quinolin-6-yl)-methanol C₁₆H₁₂N₂O₃ 288.28 Nitro, phenyl Not reported Not specified
6-Fluoro-3-methyl-2-[4-(2-phenylphenyl)phenyl]quinolin-4-yl]methanol C₂₉H₂₂FNO 419.49 Fluoro, terphenyl Not reported Not specified

*Estimated based on structural analogy.

Physicochemical Properties

  • Crystal Packing: The cyclopropyl-fluorophenyl derivative () exhibits dihedral angles of 72.6–76.2° between aromatic rings, stabilizing the crystal lattice via O–H⋯O/N and C–H⋯O bonds. This contrasts with diphenylmethanol analogues, where bulkier substituents may alter packing efficiency .

Therapeutic Potential

  • Styrylquinoline derivatives () are promising antileishmanial leads due to high SI values, suggesting a structure-activity relationship (SAR) dependent on styryl group positioning.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Quinoline-2-yl diphenyl methanol, and how can reaction conditions be optimized?

  • Methodology : A common approach involves reducing a quinoline-ester precursor using a borohydride reagent (e.g., KBH₄) in tetrahydrofuran (THF) under reflux, followed by quenching with methanol. Yield optimization requires precise stoichiometric ratios of reagents, controlled temperature during reflux, and post-reaction purification via solvent extraction (e.g., ethyl acetate) .
  • Key Variables : Solvent polarity (THF vs. methanol), reaction time (40–120 minutes), and purification methods (e.g., recrystallization vs. column chromatography) significantly impact purity and yield.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Quinoline-2-yl diphenyl methanol?

  • Methodology :

  • X-ray crystallography : Resolves molecular conformation, dihedral angles between aromatic rings (e.g., 72.6°–76.2° for quinoline vs. benzene rings), and hydrogen-bonding networks (O–H⋯O, C–H⋯N) .
  • NMR/FTIR : Confirm functional groups (e.g., hydroxyl, aromatic protons) and monitor reaction progress.
    • Data Interpretation : Compare experimental results with computational models (e.g., DFT) to validate intramolecular interactions .

Q. How can researchers assess the biological activity of Quinoline-2-yl diphenyl methanol in vitro?

  • Methodology :

  • Antioxidant assays : Use DPPH radical scavenging (λ = 517 nm) to quantify activity, with methanol as a solvent due to its dual polar/nonpolar extraction efficiency .
  • Cytotoxicity screening : Employ MTT assays (e.g., IC₅₀ determination) on cell lines, noting solvent interference (e.g., methanol toxicity thresholds) .

Advanced Research Questions

Q. How do solvent polarity and extraction time influence the isolation of bioactive derivatives from Quinoline-2-yl diphenyl methanol?

  • Methodology :

  • Solvent selection : Methanol’s high polarity enhances extraction of polar metabolites (e.g., flavonoids, phenols), while ethyl acetate isolates nonpolar derivatives .
  • Kinetic studies : Monitor extraction efficiency over time (0–24 hours) using HPLC to identify equilibrium points for maximal yield .

Q. What strategies resolve contradictions in reported biological activity data for Quinoline-2-yl derivatives?

  • Methodology :

  • Assay standardization : Control variables like solvent concentration (e.g., ≤1% methanol to avoid cytotoxicity) and DPPH radical stability .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .

Q. How can computational modeling predict the pharmacokinetic properties of Quinoline-2-yl diphenyl methanol?

  • Methodology :

  • Molecular docking : Simulate interactions with biological targets (e.g., acetylcholinesterase for Alzheimer’s research) using software like AutoDock .
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability, metabolic stability, and toxicity .

Q. What are the challenges in analyzing solid-state reaction kinetics for Quinoline-2-yl diphenyl methanol oxidation?

  • Methodology :

  • FTIR monitoring : Track carbonyl group formation (e.g., benzophenone) during oxidation, comparing solvent-free vs. solvent-based systems .
  • Activation energy calculation : Apply Arrhenius equations to kinetic data from temperature-varied experiments (25–60°C) .

Q. How do substituents on the quinoline ring affect the compound’s crystal packing and stability?

  • Methodology :

  • Crystallographic analysis : Compare dihedral angles and hydrogen-bonding motifs in derivatives (e.g., 4-fluorophenyl vs. methyl substituents) .
  • Thermogravimetric analysis (TGA) : Measure thermal stability to correlate structural rigidity with decomposition thresholds .

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